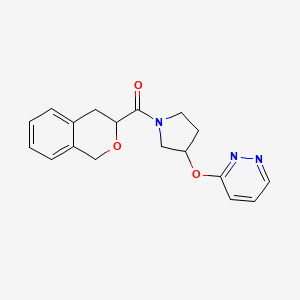
Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Compounds with complex structures similar to the target molecule have been synthesized through various methods, including condensation reactions and 1,3-dipolar cycloadditions involving pyrrolidinyl and pyridazinyl moieties. For example, the synthesis of certain pyrazolo[c]cinnolin-1-yl and pyrrolidin-1-yl methanone derivatives through condensation reactions demonstrates the complexity and versatility of synthetic approaches in this domain (Bawa et al., 2010).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction (XRD) and spectroscopic methods, plays a crucial role in confirming the configuration and conformation of synthesized compounds. For instance, the crystal and molecular structure analysis of related compounds has been performed to understand their geometrical configuration and intermolecular interactions (Lakshminarayana et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Pharmacological Applications
Regioselective Synthesis : The reaction of 5-amino-1H-imidazoles with related compounds has provided a set of imidazo(4,5-b)pyridines bearing the CO2Me substituent at the α-position of the pyridine core. These compounds, being typical purine isosteres, are considered potent pharmacophores widely used in drug design and medicinal chemistry (Ostrovskyi et al., 2011).
Chromatographic Determination : Methods for the chromatographic separation and quantitative determination of technical 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone and its isomers have been developed, showcasing the compound's analytical chemistry applications (Dulak et al., 1967).
Facile Synthesis of Novel Compounds : A novel class of compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, has been synthesized from related methyl 2-(2-methoxy-2-oxoethyl) compounds, contributing to the diversity of pharmacologically relevant structures (Koza et al., 2013).
Antimicrobial and Antiproliferative Activities : A series of compounds synthesized by condensing chalcones and isoniazid showed significant antimicrobial activity, with compounds containing methoxy groups exhibiting high effectiveness. This highlights the therapeutic potential of chemically related compounds (Kumar et al., 2012).
Wirkmechanismus
Target of Action
The primary targets of Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It’s known that the compound is pharmacologically active
Biochemical Pathways
The specific biochemical pathways affected by Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone are yet to be determined. As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone are currently unknown. These properties are crucial in determining the bioavailability of the compound. Future studies will likely focus on these aspects to understand how the compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
As research progresses, we will gain a better understanding of these effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is currently unknown. Factors such as temperature, pH, and the presence of other compounds can significantly affect the action of a compound. Future research will likely investigate these factors .
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isochromen-3-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(16-10-13-4-1-2-5-14(13)12-23-16)21-9-7-15(11-21)24-17-6-3-8-19-20-17/h1-6,8,15-16H,7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPXCBNBEIXAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3CC4=CC=CC=C4CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isochroman-3-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2496966.png)
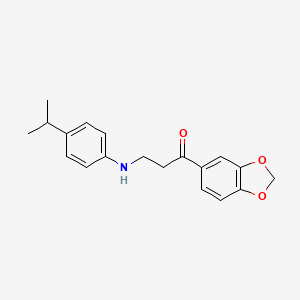


![N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2496975.png)
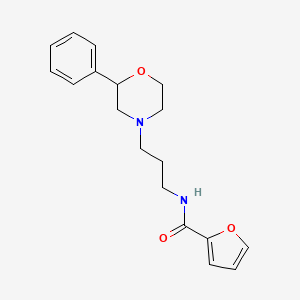
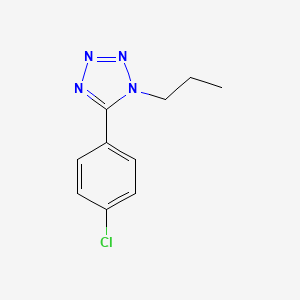


![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2496983.png)
![5-(sec-butylthio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496984.png)
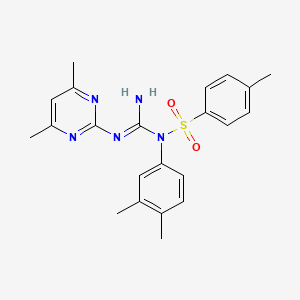
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496988.png)